molecular formula C10H15N4O3+ B12354503 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione

7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione

Cat. No.: B12354503
M. Wt: 239.25 g/mol
InChI Key: ZEKPMBRUKPUZLX-UHFFFAOYSA-N
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Description

7-(2-Hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is a xanthine derivative characterized by a purine core substituted with a 2-hydroxypropyl group at position 7, methyl groups at positions 1 and 3, and a quaternary ammonium center at N7 (indicated by the "-ium" suffix). This structural modification confers unique physicochemical properties, including enhanced polarity due to the charged nitrogen, which may influence solubility and pharmacokinetics. The compound shares structural homology with bronchodilators like theophylline and proxyphylline but distinguishes itself through the hydroxypropyl substituent and the N7 quaternization .

Properties

Molecular Formula

C10H15N4O3+

Molecular Weight

239.25 g/mol

IUPAC Name

7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C10H15N4O3/c1-6(15)4-14-5-11-8-7(14)9(16)13(3)10(17)12(8)2/h5-7,15H,4H2,1-3H3/q+1

InChI Key

ZEKPMBRUKPUZLX-UHFFFAOYSA-N

Canonical SMILES

CC(C[N+]1=CN=C2C1C(=O)N(C(=O)N2C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione typically involves the alkylation of 1,3-dimethylxanthine with 2-chloropropanol under basic conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like potassium carbonate to facilitate the alkylation process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps but is optimized for large-scale production, including the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 7-(2-Hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride for converting the hydroxy group to a chloro group.

Major Products:

    Oxidation: 7-(2-Oxopropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione.

    Reduction: 7-(2-Hydroxypropyl)-1,3-dimethyl-5,6-dihydro-purin-7-ium-2,6-dione.

    Substitution: 7-(2-Chloropropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione.

Scientific Research Applications

1.1. Antagonism of P2X7 Receptors

One of the most notable applications of this compound is its role as an antagonist of the P2X7 receptor, which is implicated in several neurodegenerative diseases. Research indicates that derivatives of purine compounds can effectively block P2X7 receptor activity, which is crucial for managing conditions such as Alzheimer's disease and multiple sclerosis.

  • Case Study : In a study published in the Journal of Medicinal Chemistry, novel derivatives were synthesized and evaluated for their ability to cross the blood-brain barrier (BBB) and inhibit P2X7 receptor activity. The results showed promising antagonistic effects on the receptor in various assays, suggesting potential therapeutic uses for neurodegenerative disorders .

1.2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects through modulation of immune responses. By inhibiting the release of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), it helps in reducing inflammation associated with chronic diseases.

  • Case Study : Research highlighted in PubMed Central showed that certain purine derivatives could significantly reduce IL-1β release in macrophages, indicating their potential use in treating inflammatory conditions .

Synthesis and Structural Modifications

The synthesis of 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves various chemical strategies that enhance its pharmacological properties. Structural modifications can improve its efficacy and selectivity against specific biological targets.

2.1. Molecular Docking Studies

Molecular docking studies have been employed to predict how well this compound binds to its target receptors. These studies are crucial for understanding the interaction dynamics and optimizing the structure for better activity.

Modification Effect on Activity Reference
Hydroxypropyl Group AdditionIncreased BBB permeability
Dimethyl SubstitutionEnhanced receptor selectivity

Clinical Implications

The clinical implications of 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione are vast, particularly in treating neurodegenerative diseases and inflammatory disorders.

3.1. Neurodegenerative Disease Management

Given its ability to inhibit P2X7 receptors, this compound holds promise for managing neurodegenerative diseases where inflammation plays a critical role.

3.2. Potential in Cancer Therapy

Research has also suggested potential applications in oncology due to its cytotoxic effects on certain cancer cell lines. Studies have shown that derivatives can induce apoptosis in cancer cells while sparing normal cells.

Mechanism of Action

The mechanism of action of 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound can influence various signaling pathways, resulting in changes in cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Xanthine Derivatives

Compound Name Substituent at Position 7 Additional Features Molecular Formula Molecular Weight (g/mol)
7-(2-Hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione 2-Hydroxypropyl N7 quaternary ammonium C₁₀H₁₄N₄O₃⁺ 238.25*
Proxyphylline 2-Hydroxypropyl Neutral N7 C₁₀H₁₄N₄O₃ 238.25
Etophylline 2-Hydroxyethyl Neutral N7 C₉H₁₂N₄O₃ 224.20
Theophylline None Standard methylxanthine scaffold C₇H₈N₄O₂ 180.16

*Calculated based on molecular formula.

Key Structural Differences :

  • N7 Quaternary Ammonium : The target compound’s charged N7 enhances polarity, likely reducing blood-brain barrier penetration compared to neutral analogues like proxyphylline .
  • Hydroxypropyl vs. Hydroxyethyl : The longer hydroxypropyl chain in the target compound and proxyphylline may improve water solubility compared to etophylline’s shorter hydroxyethyl group .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

  • Proxyphylline : Exhibits higher aqueous solubility (12.5 mg/mL) than theophylline (1.2 mg/mL) due to the hydroxypropyl group .

Pharmacological Activity

  • Bronchodilation: Proxyphylline and etophylline act as adenosine receptor antagonists and phosphodiesterase inhibitors, similar to theophylline but with reduced CNS side effects due to substituent-driven polarity .

Metabolic Stability

  • Proxyphylline : Demethylation at N7 is a primary metabolic pathway, yielding inactive metabolites. The hydroxypropyl group slows hepatic clearance compared to theophylline .
  • Target Compound : The N7 quaternization may block demethylation, prolonging half-life but requiring renal excretion pathways .

Biological Activity

7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound, also known as a purine analog, exhibits various biological effects that can be harnessed for therapeutic applications.

Chemical Structure and Properties

The chemical structure of 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione can be described as follows:

  • IUPAC Name : 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione
  • Molecular Formula : C₉H₁₁N₅O₂
  • Molecular Weight : 209.21 g/mol

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that purine derivatives can possess antimicrobial properties. For instance, certain derivatives have demonstrated effectiveness against Gram-positive bacteria, including strains resistant to methicillin .
  • Antiproliferative Effects :
    • In vitro studies suggest that 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione may inhibit the proliferation of various cancer cell lines. Specifically, it has shown potential against murine melanoma B16 cells with low toxicity to normal cells .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects is believed to involve DNA intercalation and nuclease-like activity. These mechanisms are critical for its antiproliferative and antimicrobial effects .

Case Studies and Research Findings

Several studies have explored the biological activity of related purine compounds:

StudyCompoundBiological ActivityFindings
Triazolopyrimidine DerivativesAntiproliferativeEffective against murine melanoma B16 cells; low toxicity on normal cells.
HydroxybenzanilidesAntimicrobialShowed potential for developing new antimicrobial drugs based on structure activity relationship.

Pharmacological Implications

The biological activities exhibited by 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione suggest its potential application in pharmacology:

  • Cancer Therapy : Given its antiproliferative properties, further investigation into its use as a chemotherapeutic agent is warranted.
  • Antimicrobial Treatments : Its effectiveness against resistant bacterial strains indicates potential for development as an antimicrobial agent.

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